Isovouacapenol C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

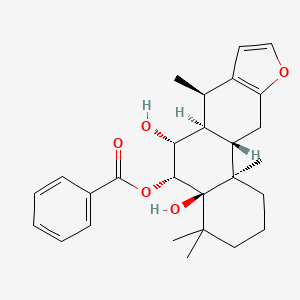

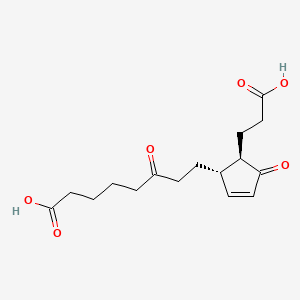

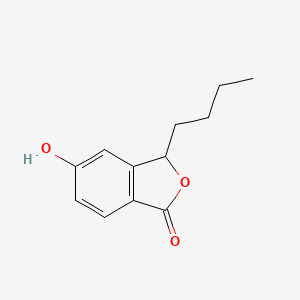

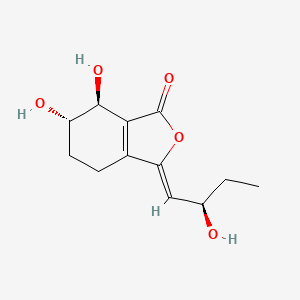

Isovouacapenol C is a novel and remarkable natural compound, known for its profound antibacterial and antifungal properties . It is a cassane furanoditerpene, which was isolated from the roots of Caesalpinia pulcherrima .

Synthesis Analysis

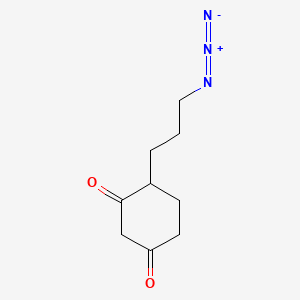

The synthesis of this compound involves complex organic chemistry processes. Unfortunately, there is limited information available on the specific synthesis process of this compound .Molecular Structure Analysis

This compound has a molecular formula of C27H34O5 and a molecular weight of 438.56 . The absolute configurations of the stereogenic centres at positions 4a, 5, 6, 6a, 7, 11a, and 11b are R, R, R, S, R, S, and R, respectively .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 193-195℃ (in chloroform methanol) and a density of 1.2±0.1 g/cm3 .Scientific Research Applications

Chemical Structure and Isolation

A study by Pranithanchai et al. (2009) describes the isolation of cassane diterpenoids, including Isovouacapenol C, from the stem of Caesalpinia pulcherrima. The chemical structures of these compounds were elucidated through spectroscopic data analysis, contributing to the understanding of the molecular composition of cassane diterpenoids (Pranithanchai et al., 2009).

Role in Plant Biology

This compound falls under the category of biogenic volatile organic compounds (BVOCs), which are significant in plant-environment interactions. Studies by Schnitzler et al. (2009) and Brilli et al. (2011) highlight the role of BVOCs, including isoprenoids like this compound, in plant responses to environmental stresses and their impact on atmospheric chemistry. These compounds are crucial in the ecological interactions of plants, such as attracting pollinators or defending against herbivores (Schnitzler et al., 2009), (Brilli et al., 2011).

Applications in Atmospheric Science

Research by Ayres et al. (2015) examines the interaction between BVOCs, including compounds similar to this compound, and atmospheric chemistry. The study discusses the formation of organic nitrate aerosols through the reaction of BVOCs with nitrate radicals, highlighting the significant role of these compounds in air quality and climate modeling (Ayres et al., 2015).

Safety and Hazards

When handling Isovouacapenol C, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Isovouacapenol C is a cassane furanoditerpene

Mode of Action

The compound is known to have three cyclohexane rings that are trans fused . Two of these rings are in chair conformations, and the third is in a twisted half-chair conformation . An intramolecular C-H⋯O interaction generates an S(6) ring . These structural features may play a role in its interaction with its targets, but the exact mode of action remains to be elucidated.

Result of Action

It has been suggested that this compound exhibits antifeedant activity against certain insects , indicating that it may have potential as a natural pesticide. More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Isovouacapenol C has been found to have significant effects on various types of cells. For instance, it has shown moderate cytotoxic activity towards KB (human oral carcinonoid cancer), BC (human breast cancer) and NCl-H187 (small cell lung cancer) cell lines . The exact mechanisms by which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.

Molecular Mechanism

It is known that the compound has a complex structure with three cyclohexane rings that are trans fused . The absolute configurations of the stereogenic centres at positions 4a, 5, 6, 6a, 7, 11a and 11b are R, R, R, S, R, S and R, respectively

Properties

IUPAC Name |

[(4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSGWGTHSRGHT-WVTZLOSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@H](CC3=C1C=CO3)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of Isovouacapenol C?

A1: this compound, a cassane furanoditerpene isolated from Caesalpinia pulcherrima, exhibits significant antifeedant activity against two insect species: Mythimna separate [] and Plutella xylostella []. This suggests potential applications in insect pest control.

Q2: What is the absolute configuration of this compound?

A2: this compound possesses multiple chiral centers. X-ray crystallography confirmed the absolute configurations of the stereogenic centers at positions 4a, 5, 6, 6a, 7, 11a, and 11b to be R, R, R, S, R, S, and R, respectively [].

Q3: How does the structure of this compound relate to its antifeedant activity?

A3: While this compound shows potent antifeedant activity, closely related compounds isolated from Caesalpinia pulcherrima, such as those with a 2,5-dimethoxyfuranocassane structure (caesalpulcherrins A-J), did not show the same level of activity []. This suggests that the specific arrangement of functional groups in this compound, particularly the presence of the benzoate ester and the unmodified furan ring, are crucial for its interaction with insect chemoreceptors and subsequent antifeedant effects. Further research exploring structure-activity relationships within this class of compounds is necessary to fully elucidate the structural features responsible for the observed activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)